molecular formula C11H18ClN5 B12225133 1-methyl-N-[(1-propylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride

1-methyl-N-[(1-propylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride

Cat. No.: B12225133
M. Wt: 255.75 g/mol
InChI Key: CPQDHOKTPFBTHK-UHFFFAOYSA-N
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Description

1-methyl-N-[(1-propylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-[(1-propylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride typically involves the reaction of 1-methylpyrazole with propylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by purification steps to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced equipment and techniques to control temperature, pressure, and other reaction parameters .

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-[(1-propylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Mechanism of Action

The mechanism of action of 1-methyl-N-[(1-propylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-N-[(1-propylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride is unique due to its specific substitution pattern and the presence of both methyl and propyl groups on the pyrazole ring. This unique structure may confer distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C11H18ClN5

Molecular Weight

255.75 g/mol

IUPAC Name

1-methyl-N-[(1-propylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride

InChI

InChI=1S/C11H17N5.ClH/c1-3-4-16-8-10(6-14-16)5-12-11-7-13-15(2)9-11;/h6-9,12H,3-5H2,1-2H3;1H

InChI Key

CPQDHOKTPFBTHK-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C=N1)CNC2=CN(N=C2)C.Cl

Origin of Product

United States

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